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5-Azidomethyl-2'-deoxyuridine - 59090-48-1

5-Azidomethyl-2'-deoxyuridine

Catalog Number: EVT-403488
CAS Number: 59090-48-1
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azidomethyl-dU (AmdU) is a nucleoside that contains an azide group. The structure of the nucleoside is similar to thymidine, and it is incorporated into nascent DNA by cellular polymerases, similarly to EdU. Unlike EdU that needs to be further modified with azides in the presence of copper catalyst, AmdU can also react in the absence of copper catalyst using spAAC Click Chemistry with strained cycloalkynes, such as cyclooctynes. This enables detection of nascent DNA in benign, copper free conditions.
Overview

5-Azidomethyl-2'-deoxyuridine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structural features and functional capabilities. This compound, structurally similar to thymidine, contains an azidomethyl group at the 5-position of the deoxyuridine molecule. This modification allows for its incorporation into DNA, making it a valuable tool for various biochemical applications, including metabolic labeling of DNA and live-cell imaging techniques .

Source and Classification

5-Azidomethyl-2'-deoxyuridine is classified as a nucleoside analog and is primarily synthesized in laboratory settings. Its chemical formula is C10H13N5O5C_{10}H_{13}N_{5}O_{5}, with a molecular weight of approximately 283.24 g/mol . The compound is commercially available from various suppliers for research purposes.

Synthesis Analysis

Methods

The synthesis of 5-Azidomethyl-2'-deoxyuridine can be accomplished through multiple methods, typically involving the modification of 2'-deoxyuridine. Two notable synthetic routes include:

  1. Tosylation Method: This approach involves the tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, leading to a mixture of mono- and ditosyl nucleosides. These are then converted into the azidomethyl derivatives through nucleophilic substitution using sodium azide .
  2. Bromomethyl Intermediate Method: This method employs the formation of an intermediate 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine, which is subsequently treated with lithium azide for substitution, followed by deacetylation to yield 5-Azidomethyl-2'-deoxyuridine .

Technical Details

Both methods require careful control of reaction conditions to ensure high yields and purity. Catalytic hydrogenation may also be employed to reduce azides to amines under specific conditions .

Molecular Structure Analysis

Structure

The molecular structure of 5-Azidomethyl-2'-deoxyuridine features a ribose sugar linked to a pyrimidine base (uracil) with an azidomethyl group at the 5-position. This modification enhances its reactivity in click chemistry applications, particularly in copper-catalyzed and copper-free reactions.

Data

  • Molecular Formula: C10H13N5O5C_{10}H_{13}N_{5}O_{5}
  • Molecular Weight: 283.24 g/mol
  • Exact Mass: 283.09 g/mol
  • Solubility: Soluble in DMSO and methanol .
Chemical Reactions Analysis

Types of Reactions

5-Azidomethyl-2'-deoxyuridine participates in various chemical reactions, including:

  • Substitution Reactions: The azide group can engage in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
  • Reduction Reactions: The azide can be reduced to an amine under appropriate conditions .

Technical Details

Common Reagents and Conditions

  • CuAAC Reactions: Utilize copper(I) catalysts with alkyne-containing compounds.
  • SPAAC Reactions: Employ strained alkynes to facilitate reactions without copper catalysts .

Major Products

The primary products from these reactions include triazole derivatives from CuAAC reactions and corresponding amines from reduction reactions.

Mechanism of Action

The mechanism of action for 5-Azidomethyl-2'-deoxyuridine primarily involves its incorporation into DNA during replication. Once integrated into the DNA strand, the azide group allows for subsequent labeling or modification via click chemistry techniques, enabling visualization and analysis of DNA synthesis and repair processes in live cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Shelf Life: Approximately 12 months when stored at -20 °C .

Chemical Properties

  • Solubility: Soluble in water, alcohols, DMSO, and DMF.
  • Spectroscopic Properties: Maximum absorbance at λ max 263 nm with an extinction coefficient (ε) of 9.7 L mmol1^{-1} cm1^{-1} .
Applications

5-Azidomethyl-2'-deoxyuridine has numerous applications across scientific disciplines:

  • Chemistry: Used for metabolic labeling of DNA to visualize synthesis and repair mechanisms.
  • Biology: Employed in live-cell imaging techniques to study nucleic acid dynamics within cells.
  • Medicine: Serves as a precursor for nucleotide analogs in antiviral therapies, particularly against herpes viral infections.
  • Industry: Utilized in developing diagnostic tools and therapeutic agents .
Synthetic Methodologies and Optimization

Nucleoside Modification Strategies

Bromination and Azide Displacement Pathways

The synthesis of 5-Azidomethyl-2'-deoxyuridine (AmdU) frequently employs bromination-azidation sequences starting from thymidine or 5-bromo-2'-deoxyuridine (5-BrdU). A representative three-step pathway involves:

  • Bromination: Thymidine reacts with N-bromosuccinimide (NBS) under silyl-protection (e.g., tert-butyldiphenylsilyl) to yield 5-(bromomethyl)-2'-deoxyuridine [5].
  • Azidation: The bromomethyl intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in solvents like DMF or acetone, achieving >90% conversion [5] [9].
  • Deprotection: Fluoride-driven desilylation (e.g., tetrabutylammonium fluoride) delivers AmdU in 45% overall yield [5].

Alternative routes directly modify 5-BrdU via benzylamination reduction, bypassing nitro intermediates and achieving quantitative yields under optimized conditions [9]. Key advantages include scalability and compatibility with standard nucleoside protection protocols.

Table 1: Comparison of AmdU Synthetic Pathways

Starting MaterialKey ReagentsStepsOverall YieldReference
ThymidineNBS, NaN₃, TBAF345% [5]
5-BrdUBenzylamine, NaBH₄, NaN₃3Quantitative [9]

One-Step Conversion from 5-Hydroxymethyl-2'-deoxyuridine

A streamlined single-step synthesis converts 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) to AmdU using sodium azide in trifluoroacetic acid (TFA). This method exploits the enhanced nucleophilicity of the C5-hydroxymethyl group in uracil derivatives, achieving 85% yield within 4 hours at room temperature [9]. The reaction mechanism involves:

  • Protonation of the hydroxyl group by TFA.
  • Sₙ₂ substitution by azide ions (N₃⁻).

Notably, this approach fails for 5-hydroxymethylcytosine (5-hmC) due to intramolecular hydrogen bonding between the C5-hydroxyl and exocyclic N4-amino group, which sterically hinders azide access [9]. The selectivity allows functionalization of uracil derivatives in complex mixtures.

Silver-Catalyzed Hydroazidation for Vinyl Azide Derivatives

For structurally related probes like 5-(1-azidovinyl)-2'-deoxyuridine (AvdU), silver-catalyzed hydroazidation of alkynes is employed. The process involves:

  • Alkyne activation: Protected 5-ethynyl-2'-deoxyuridine is treated with AgNO₃.
  • Regioselective addition: Trimethylsilyl azide (TMSN₃) adds across the triple bond, forming α-azidovinyl derivatives exclusively due to silver-mediated stereocontrol [4] [5].
  • Deprotection: Acidic removal of acetyl groups yields AvdU (52% isolated) [5].

This method enables access to geometrically defined vinyl azides, expanding the toolkit for bioorthogonal probes beyond alkyl azides like AmdU.

Triphosphorylation for Enzymatic Incorporation

Synthesis of AmdUTP and AmdCTP for Polymerase Substrates

Enzymatic integration of AmdU into DNA requires conversion to its 5′-triphosphate form (AmdUTP). This employs Ludwig-Eckstein’s triphosphorylation methodology:

  • Phosphorylation: AmdU reacts with protonated trimetaphosphate to form 5′-monophosphate (AmdUMP).
  • Activation: AmdUMP is converted to morpholidate intermediate using N,N-carbonyldiimidazole (CDI) and morpholine.
  • Triphosphate formation: Reaction with pyrophosphate yields AmdUTP (76% purity by HPLC) [5].

Analogous protocols synthesize 5-azidomethyl-2'-deoxycytidine triphosphate (AmdCTP) at 23% yield [5]. Both triphosphates serve as efficient substrates for DNA polymerases during:

  • PCR amplification.
  • Primer extension assays.
  • Metabolic labeling in live cells via endogenous polymerases [1] [5].

Table 2: Properties of Azidonucleoside Triphosphates

TriphosphatePolymerase CompatibilityYieldKey Application
AmdUTPTaq, E. coli Pol I76%Metabolic DNA labeling
AmdCTPE. coli Pol I23%DNA strand synthesis

Enzymatic incorporation efficiency rivals natural nucleotides, enabling high-density azide display for downstream bioorthogonal conjugation (e.g., CuAAC or SPAAC) [1] [10].

Properties

CAS Number

59090-48-1

Product Name

5-Azidomethyl-2'-deoxyuridine

IUPAC Name

5-(azidomethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

InChI

InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)

InChI Key

JKSAKMHLWMCADM-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O

Solubility

Soluble in DMSO

Synonyms

5-azidomethyl-2'-deoxyuridine

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O

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